molecular formula C20H28O7 B1163902 Hebeirubescensin H CAS No. 887333-30-4

Hebeirubescensin H

Cat. No.: B1163902
CAS No.: 887333-30-4
M. Wt: 380.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Hebeirubescensin H is a natural compound extracted from the root of Salvia miltiorrhiza. It is characterized by a complex chemical structure that includes a benzene ring, a furan ring, and a methacrylate group. This compound appears as a red crystalline powder with high thermal stability. It is insoluble in water but shows good solubility in organic solvents such as methanol, ethanol, and dichloromethane. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .

Preparation Methods

Hebeirubescensin H is typically obtained through extraction and separation from the root of Salvia miltiorrhiza. The preparation process involves several steps:

Industrial production methods focus on optimizing these steps to ensure safety and high yield. The choice of solvents and operating temperatures is crucial to maintain the integrity and purity of the compound.

Chemical Reactions Analysis

Hebeirubescensin H undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Sodium borohydride or lithium aluminum hydride are commonly used reagents.

    Substitution: In this reaction, one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Hebeirubescensin H has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in biological research, particularly in studies related to cellular oxidative stress and inflammation.

    Medicine: this compound is investigated for its potential therapeutic effects in treating cardiovascular and cerebrovascular diseases, tumors, and other conditions.

    Industry: It is used in the formulation of food additives and health products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Hebeirubescensin H involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Hebeirubescensin H belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. Similar compounds include:

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and anti-tumor activities, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWFVPFIPDEZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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